molecular formula C19H23NO B5425522 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol

Cat. No.: B5425522
M. Wt: 281.4 g/mol
InChI Key: YUFAIZYZYYQMKL-UHFFFAOYSA-N
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Description

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method is the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted phenol derivatives.

Scientific Research Applications

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol is unique due to its specific structure, which combines the isoquinoline moiety with a phenolic group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15(6-7-16-8-10-19(21)11-9-16)20-13-12-17-4-2-3-5-18(17)14-20/h2-5,8-11,15,21H,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFAIZYZYYQMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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